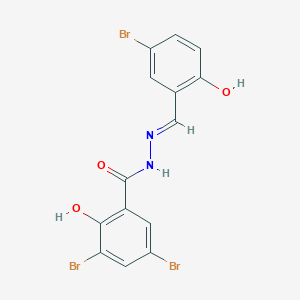![molecular formula C21H24N4OS B6014395 (6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone](/img/structure/B6014395.png)
(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone is a complex organic molecule that features a unique structure combining an imidazo-thiazole core with a piperidine and pyrrolidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the imidazo-thiazole core through a cyclization reaction. This is followed by the introduction of the phenyl group via a substitution reaction. The final steps involve the attachment of the piperidine and pyrrolidine moieties through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to enhance reaction efficiency and the implementation of green chemistry principles to reduce environmental impact.
化学反応の分析
Types of Reactions
(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the compound’s biological activity.
Substitution: The phenyl and piperidine groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives.
科学的研究の応用
(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of (6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- Bis(2-ethylhexyl) terephthalate
Uniqueness
(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone: is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an imidazo-thiazole core with piperidine and pyrrolidine moieties sets it apart from other similar compounds, potentially offering unique advantages in various applications.
特性
IUPAC Name |
(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c26-20(24-12-8-17(9-13-24)23-10-4-5-11-23)19-15-27-21-22-18(14-25(19)21)16-6-2-1-3-7-16/h1-3,6-7,14-15,17H,4-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVCEOCXOJMPCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CSC4=NC(=CN34)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(2,4-dimethoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6014312.png)
![ethyl 2-{2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6014316.png)
![1-(2-chlorobenzyl)-N-[1-(4-methoxyphenyl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6014318.png)

![3-methoxy-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}propanamide](/img/structure/B6014329.png)
![1-[2-(3-fluorophenyl)ethyl]-N-[2-(1H-indol-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6014336.png)

![1-Benzyl-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-2-(2-methylpropylsulfonyl)imidazole](/img/structure/B6014346.png)
![5-benzyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one](/img/structure/B6014348.png)
![2-{[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B6014353.png)
![ETHYL (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE](/img/structure/B6014361.png)
![1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-N-methylmethanamine](/img/structure/B6014367.png)
![2-[(2-chloro-5-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6014385.png)
![N~2~-methyl-N~2~-(3-pyridinylmethyl)-N~1~-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}glycinamide](/img/structure/B6014403.png)
